Cas no 1267203-95-1 (1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione)

1-(5-ブロモチオフェン-2-イル)-4-メチルペンタン-1,3-ジオンは、有機合成において有用な中間体です。この化合物は、ブロモチオフェン基とβ-ジケトン構造を有しており、高い反応性を示します。特に、金属触媒を用いたカップリング反応やヘテロ環合成に適しています。その構造的特徴から、医薬品や機能性材料の合成前駆体としての応用が期待されます。また、結晶性が良好で取り扱いが比較的容易であり、安定性にも優れています。実験室規模から工業的生産まで、幅広い用途に対応可能です。

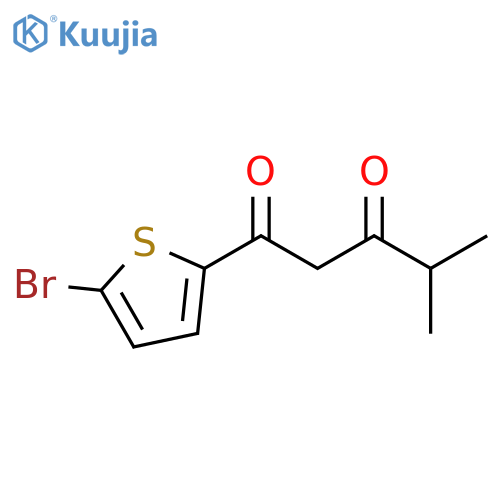

1267203-95-1 structure

商品名:1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione

1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 1,3-Pentanedione, 1-(5-bromo-2-thienyl)-4-methyl-

- 1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione

- 1267203-95-1

- AKOS012624010

- EN300-1125099

- CS-0273548

-

- インチ: 1S/C10H11BrO2S/c1-6(2)7(12)5-8(13)9-3-4-10(11)14-9/h3-4,6H,5H2,1-2H3

- InChIKey: LHPOMACJHDTLHC-UHFFFAOYSA-N

- ほほえんだ: C(C1SC(Br)=CC=1)(=O)CC(=O)C(C)C

計算された属性

- せいみつぶんしりょう: 273.96631g/mol

- どういたいしつりょう: 273.96631g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 240

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

- 密度みつど: 1.447±0.06 g/cm3(Predicted)

- ふってん: 364.2±32.0 °C(Predicted)

- 酸性度係数(pKa): 8.74±0.50(Predicted)

1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1125099-5g |

1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione |

1267203-95-1 | 95% | 5g |

$1199.0 | 2023-10-26 | |

| Enamine | EN300-1125099-2.5g |

1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione |

1267203-95-1 | 95% | 2.5g |

$810.0 | 2023-10-26 | |

| Enamine | EN300-1125099-10.0g |

1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione |

1267203-95-1 | 10g |

$3131.0 | 2023-06-09 | ||

| Enamine | EN300-1125099-0.25g |

1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione |

1267203-95-1 | 95% | 0.25g |

$381.0 | 2023-10-26 | |

| Enamine | EN300-1125099-0.5g |

1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione |

1267203-95-1 | 95% | 0.5g |

$397.0 | 2023-10-26 | |

| Enamine | EN300-1125099-1g |

1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione |

1267203-95-1 | 95% | 1g |

$414.0 | 2023-10-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344218-2.5g |

1-(5-Bromothiophen-2-yl)-4-methylpentane-1,3-dione |

1267203-95-1 | 98% | 2.5g |

¥35985.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344218-100mg |

1-(5-Bromothiophen-2-yl)-4-methylpentane-1,3-dione |

1267203-95-1 | 98% | 100mg |

¥17280.00 | 2024-08-09 | |

| Enamine | EN300-1125099-0.05g |

1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione |

1267203-95-1 | 95% | 0.05g |

$348.0 | 2023-10-26 | |

| Enamine | EN300-1125099-5.0g |

1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione |

1267203-95-1 | 5g |

$2110.0 | 2023-06-09 |

1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

1267203-95-1 (1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione) 関連製品

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量